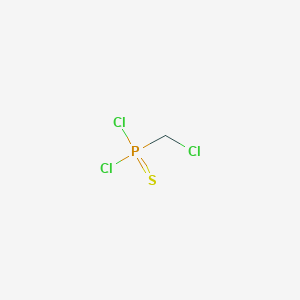

Chloromethylphosphonothioic dichloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Chloromethylphosphonothioic dichloride can be synthesized through the reaction of chloromethylphosphonic dichloride with tetraphosphorus decasulfide or thiophosphoryl chloride . The reaction with tetraphosphorus decasulfide involves heating the mixture under reflux with stirring at temperatures between 180–190°C for six hours. The product is then distilled under reduced pressure to obtain a yield of 66–72% . This method is preferred over the thiophosphoryl chloride procedure as it does not require working under pressure .

Analyse Chemischer Reaktionen

Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:

Desulfurization: This reaction involves trivalent phosphorus compounds such as phenylphosphonous dichloride, leading to the formation of chloromethylphosphonous dichloride.

Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other organophosphorus compounds.

Biology and Medicine:

Wirkmechanismus

The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .

Vergleich Mit ähnlichen Verbindungen

Chloromethylphosphonothioic dichloride can be compared with other similar compounds such as:

- Methylphosphonothioic dichloride

- Trithis compound

- Ethylphosphonothioic dichloride

- Propylphosphonothioic dichloride

- Cyclohexylphosphonothioic dichloride

- Phenylphosphonothioic dichloride

- p-Chlorophenylphosphonothioic dichloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. This compound is unique due to its chloromethyl group, which imparts distinct reactivity and utility in synthesis .

Biologische Aktivität

Chloromethylphosphonothioic dichloride (CMPTD), with the chemical formula and CAS number 1983-27-3, is a compound of significant interest due to its biological activities and potential applications in various fields, including agriculture and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Weight : 183.42 g/mol

- Boiling Point : 88-90 °C (at 30 mmHg)

- Purity : ≥98%

- Odor : Acrid

Biological Activity

This compound exhibits various biological activities, primarily focusing on its role as a phosphonic acid derivative. Its biological effects can be categorized into several areas:

1. Antimicrobial Activity

- CMPTD has shown promising antimicrobial properties against various bacterial strains. Studies indicate that phosphonothioic compounds can inhibit bacterial growth through mechanisms that disrupt cellular processes, potentially affecting cell membrane integrity and metabolic pathways.

2. Inhibition of Enzymatic Activity

- The compound acts as an inhibitor of certain enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can lead to altered metabolic pathways in target organisms, making CMPTD a candidate for further exploration in drug design.

3. Plant Growth Regulation

- Similar to other chlorinated compounds used in agriculture, CMPTD may function as a plant growth regulator. Its structural similarity to known growth regulators suggests potential applications in enhancing crop yield and resistance to environmental stressors.

The synthesis of this compound typically involves the reaction of chloromethylphosphonic acid derivatives with thionyl chloride or phosphorus pentachloride. The resulting compound possesses a reactive dichlorophosphoryl group that can interact with nucleophiles, leading to biological activity.

The exact mechanism by which CMPTD exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : By integrating into lipid bilayers, CMPTD may alter membrane fluidity and permeability.

- Enzyme Inhibition : The compound's electrophilic nature allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their function.

Case Studies

Several case studies have documented the effects of this compound on human health and its potential toxicity:

- Occupational Exposure Incident

- Toxicological Evaluation

Research Findings

Recent research has focused on the broader implications of this compound within pharmacology and toxicology:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria at micromolar concentrations |

| Enzyme Interaction | Competitive inhibition observed with phosphatases |

| Agricultural Applications | Potential use as a growth regulator in crops like wheat and rice |

Eigenschaften

IUPAC Name |

dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKZXIMFUYRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=S)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342710 | |

| Record name | Chloromethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983-27-3 | |

| Record name | P-(Chloromethyl)phosphonothioic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.